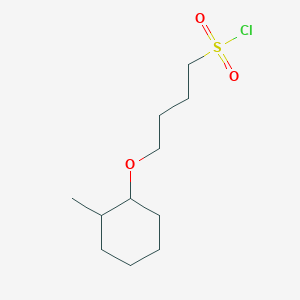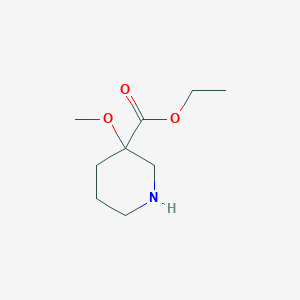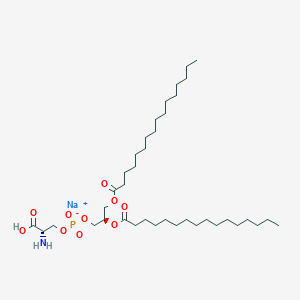
2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features both an ethylamino group and a pyrazolyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the functionalization of a pyrazole ring and the subsequent attachment of an ethylamino group. One common method involves the reaction of 1H-pyrazole with ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The ethylamino or pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with target molecules, while the pyrazolyl group can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- 2-(Propylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1h-imidazol-1-yl)propanoic acid
Uniqueness
2-(Ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both an ethylamino group and a pyrazolyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-(ethylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-9-7(8(12)13)6-11-5-3-4-10-11/h3-5,7,9H,2,6H2,1H3,(H,12,13) |
InChIキー |
OPAHCBIADSJXJT-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=CC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)
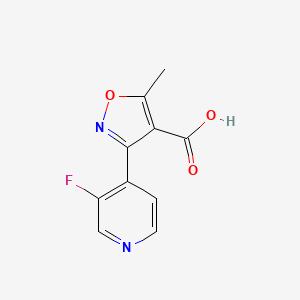


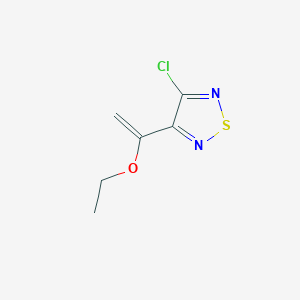
![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)
